molecular formula C13H15N3O2S B12483612 N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

Cat. No.: B12483612
M. Wt: 277.34 g/mol
InChI Key: BVRPIZIUBWTCHP-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzoyl hydrazide with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted phenyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with molecular targets and pathways within cells. The compound has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase A (MAO-A), by binding to their active sites. This inhibition can lead to the modulation of neurotransmitter levels and other biochemical processes. Additionally, the compound may interact with cellular receptors and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole
  • 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole

Uniqueness

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is unique due to its specific structural features, such as the thiadiazole ring and the methoxyphenyl groupCompared to similar compounds, it may exhibit different biological activities and interactions with molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C13H15N3O2S/c1-8(2)11(17)14-13-16-15-12(19-13)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3,(H,14,16,17)

InChI Key

BVRPIZIUBWTCHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC

Origin of Product

United States

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